Vegfr-2-IN-18

Description

Properties

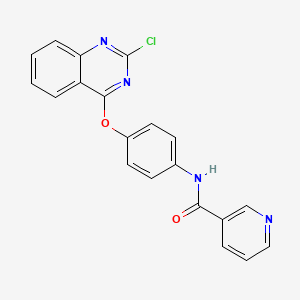

Molecular Formula |

C20H13ClN4O2 |

|---|---|

Molecular Weight |

376.8 g/mol |

IUPAC Name |

N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H13ClN4O2/c21-20-24-17-6-2-1-5-16(17)19(25-20)27-15-9-7-14(8-10-15)23-18(26)13-4-3-11-22-12-13/h1-12H,(H,23,26) |

InChI Key |

MSGVEATXZLQCQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Vegfr-2-IN-18: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vegfr-2-IN-18, also identified as compound 15d, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, angiogenesis, and drug development.

Core Mechanism of Action

This compound exerts its anti-tumor activity primarily through the competitive inhibition of the ATP-binding site of the VEGFR-2 kinase domain.[1][2] This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby abrogating downstream signaling cascades.[1][2] The disruption of these pathways ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical processes for tumor angiogenesis.[1][2] Furthermore, this compound has been demonstrated to induce apoptosis in cancer cells, suggesting a multi-faceted anti-neoplastic effect.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |

| VEGFR-2 | 60.00 | 54.00 |

| HER2 | 253 | - |

| FGFR | 381 | - |

| Data sourced from Abdallah et al., 2022.[1][2] |

Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)

| Cell Line | Cancer Type | This compound (Compound 15d) |

| HepG2 | Hepatocellular Carcinoma | 24.10 |

| PC3 | Prostate Cancer | 40.90 |

| MCF-7 | Breast Cancer | 33.40 |

| Data sourced from Abdallah et al., 2022.[1][2] |

Table 3: Effect on Apoptotic Markers in HepG2 Cells

| Marker | Control (pg/mL) | This compound Treated (pg/mL) |

| Caspase-3 | 49.63 | 561.43 |

| BAX | 40.62 | 395.04 |

| P53 | 42.84 | 415.03 |

| Data sourced from Abdallah et al., 2022.[1][2] |

Signaling Pathway and Inhibitory Action

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Workflow for Characterization

The diagram below outlines a typical experimental workflow for the preclinical characterization of a VEGFR-2 inhibitor like this compound.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.

-

Materials:

-

Recombinant human VEGFR-2 kinase

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well microplate

-

Test compound (this compound) and reference compound (Sorafenib)

-

-

Protocol:

-

Coat a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound and the reference compound in kinase reaction buffer.

-

Add the diluted compounds and the recombinant VEGFR-2 kinase to the wells.

-

Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 1 hour) at 37°C.

-

Wash the plate to remove ATP and unbound enzyme.

-

Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add the TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

-

In Vitro Anti-proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Human cancer cell lines (e.g., HepG2, PC3, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

Test compound (this compound)

-

-

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

-

Materials:

-

HepG2 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Test compound (this compound)

-

Flow cytometer

-

-

Protocol:

-

Treat HepG2 cells with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in the 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.

-

Materials:

-

HepG2 cells treated with this compound and untreated controls

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Caspase-3, BAX, P53, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the treated and control cells and determine the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a blotting membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein levels to the loading control.

-

Conclusion

This compound is a promising VEGFR-2 inhibitor with potent anti-angiogenic and pro-apoptotic activities demonstrated in preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential anti-cancer therapeutic. The detailed methodologies can be adapted for the characterization of other novel kinase inhibitors, serving as a valuable resource for the drug discovery and development community.

References

An In-depth Technical Guide to Vegfr-2-IN-18 (SU5408): Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-18, more commonly known by its designation SU5408, is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. As a key mediator of angiogenesis, the pathological formation of new blood vessels, VEGFR-2 is a critical target in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the 3-substituted indolin-2-one class of compounds. Its chemical structure is characterized by a central pyrrole ring linked to an oxindole moiety.

Table 1: Chemical and Physical Properties of this compound (SU5408)

| Property | Value | Source |

| IUPAC Name | ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | N/A |

| Synonyms | SU5408, VEGFR2 Kinase Inhibitor I | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₈N₂O₃ | [5] |

| Molecular Weight | 310.35 g/mol | [5] |

| CAS Number | 15966-93-5 | [5] |

| Appearance | Yellow to orange solid | [5] |

| Solubility | DMSO: 6 mg/mL (19.33 mM) | [5] |

Biological Activity

This compound exhibits potent and selective inhibitory activity against the VEGFR-2 tyrosine kinase. This inhibition blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are all critical steps in angiogenesis.

Table 2: In Vitro Biological Activity of this compound (SU5408)

| Target | Assay Type | IC₅₀ | Source |

| VEGFR-2 | Kinase Assay | 70 nM | [1][2][3][4][5] |

| PDGFR, EGFR, InsR | Kinase Assay | >100 µM | [5] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase. It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of tyrosine residues in the intracellular domain of the receptor. This blockade of autophosphorylation inhibits the activation of downstream signaling cascades.

VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Protocols

Synthesis of this compound (SU5408)

The synthesis of this compound is based on the Knoevenagel condensation of 2-oxindole with an appropriate pyrrole aldehyde. The following is a generalized protocol based on the original synthesis described by Sun et al. (1998).

Materials:

-

2-oxindole

-

Ethyl 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylate

-

Piperidine

-

Ethanol

Procedure:

-

A mixture of 2-oxindole (1 equivalent), ethyl 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylate (1 equivalent), and a catalytic amount of piperidine in absolute ethanol is prepared.

-

The reaction mixture is heated at reflux for several hours, typically monitored by thin-layer chromatography (TLC) for the disappearance of starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst.

-

The final product, this compound, is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

VEGFR-2 Kinase Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against the VEGFR-2 kinase. This assay typically measures the phosphorylation of a substrate by the kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP (Adenosine triphosphate), [γ-³²P]ATP

-

This compound (SU5408) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

-

96-well filter plates

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

The kinase reaction is initiated by mixing the recombinant VEGFR-2 enzyme with the substrate poly(Glu, Tyr) in the assay buffer.

-

This compound, at various concentrations, is added to the reaction mixture. A control with DMSO alone is also prepared.

-

The phosphorylation reaction is started by the addition of ATP, including a tracer amount of [γ-³²P]ATP.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 25-30°C) for a specific time (e.g., 10-20 minutes).

-

The reaction is terminated by the addition of an equal volume of TCA.

-

The phosphorylated substrate is precipitated onto the filter plates.

-

The plates are washed multiple times with TCA to remove unincorporated [γ-³²P]ATP.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

Recombinant human VEGF

-

This compound (SU5408) dissolved in DMSO

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Anti-phospho-VEGFR-2 antibody

-

Anti-VEGFR-2 antibody (for total receptor levels)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting apparatus

Procedure:

-

HUVECs are cultured to near confluency in appropriate cell culture plates.

-

The cells are serum-starved for a few hours prior to the experiment.

-

The cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

The cells are then stimulated with a specific concentration of VEGF for a short duration (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.

-

The cells are washed with cold PBS and then lysed with lysis buffer.

-

The cell lysates are clarified by centrifugation, and the protein concentration is determined.

-

Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with an anti-phospho-VEGFR-2 antibody to detect the phosphorylated receptor.

-

The membrane is subsequently stripped and re-probed with an anti-VEGFR-2 antibody to determine the total receptor levels.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The inhibition of phosphorylation is calculated relative to the VEGF-stimulated control.

Generalized experimental workflow for the evaluation of this compound.

Conclusion

This compound (SU5408) is a well-characterized, potent, and selective inhibitor of VEGFR-2 kinase. Its ability to block the key signaling pathways involved in angiogenesis has made it a valuable tool for cancer research and a foundational molecule in the development of anti-angiogenic therapies. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this and similar compounds, aiding in the continued exploration of novel VEGFR-2 inhibitors.

References

- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death [jstage.jst.go.jp]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Rise of Quinazolines: A Technical Guide to the Discovery and Synthesis of Potent VEGFR-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and synthesis of a prominent class of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors: the 4-anilinoquinazoline derivatives. As the originally requested "Vegfr-2-IN-18" does not correspond to a publicly documented compound, this whitepaper focuses on a well-established and extensively researched chemical scaffold that has yielded numerous potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis.

Introduction: The Rationale for Targeting VEGFR-2

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key players in angiogenesis.[1] In cancer, the overexpression of VEGF leads to the pathological formation of new blood vessels that supply tumors with essential nutrients and oxygen, facilitating their growth and spread.[1] Consequently, inhibiting the VEGFR-2 signaling cascade has become a cornerstone of modern anti-cancer therapy. The 4-anilinoquinazoline core has emerged as a privileged scaffold in kinase inhibitor design, demonstrating high affinity for the ATP-binding site of various kinases, including VEGFR-2.

The VEGFR-2 Signaling Cascade

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[3][4]

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Discovery and Synthesis of 4-Anilinoquinazoline-Based VEGFR-2 Inhibitors

The discovery of 4-anilinoquinazoline derivatives as VEGFR-2 inhibitors often involves a hybrid-design approach, combining the pharmacophoric features of known kinase inhibitors.[5] For instance, the 4-anilinoquinazoline scaffold is a key component of several approved EGFR inhibitors, and modifications to this core, particularly at the aniline and quinazoline rings, have led to potent and selective VEGFR-2 inhibitors.

A general synthetic route to these compounds starts with a substituted anthranilic acid, which is cyclized to form the quinazolinone core. Subsequent chlorination and nucleophilic substitution with a desired aniline derivative yields the final 4-anilinoquinazoline product.

Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.

Quantitative Data of Representative Inhibitors

The following tables summarize the in vitro biological activities of several reported 4-anilinoquinazoline-based VEGFR-2 inhibitors.

| Compound | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | Reference |

| 19i | 79 | 1 | [6] |

| 19j | 14 | 78 | [6] |

| 19l | 14 | 51 | [6] |

| 8h | 60.27 | - | [7] |

| 8l | 93.50 | - | [7] |

| 15a | 560 | 130 | [8] |

| 15b | 1810 | 150 | [8] |

| SQ2 | 14 | - | [9][10] |

| 18d | 340 | - | [11] |

| 13 | 46,600 | - | [12] |

| 15 | 44,400 | - | [12] |

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Cell Line | Anti-proliferative IC50 (µM) | Reference |

| SQ2 | HT-29 | 3.38 | [9][10] |

| SQ2 | COLO-205 | 10.55 | [9][10] |

| 18d | HepG-2 | 3.74 | [11] |

| 18d | MCF-7 | 5.00 | [11] |

| 18d | HCT-116 | 6.77 | [11] |

| 8h | MCF-7 | 5.47 - 9.18 (range) | [7] |

| 15b | HT-29 | 5.27 | [8] |

| 15b | MCF-7 | 4.41 | [8] |

| 15b | H460 | 11.95 | [8] |

| 13 | MCF-7 | 8.8 - 10.9 (range) | [12][13] |

| 13 | HepG2 | 26.0 - 40.4 (range) | [12][13] |

| 15 | MCF-7 | 8.8 - 10.9 (range) | [12][13] |

| 15 | HepG2 | 26.0 - 40.4 (range) | [12][13] |

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines

Experimental Protocols

General Synthesis of 4-Anilinoquinazoline Derivatives

Materials: Substituted anthranilic acid, formamide, phosphorus oxychloride, appropriate substituted aniline, isopropanol.

Procedure:

-

A mixture of the substituted anthranilic acid and formamide is heated at reflux for several hours. After cooling, the resulting solid is filtered, washed with water, and dried to yield the quinazolinone intermediate.

-

The quinazolinone intermediate is refluxed with phosphorus oxychloride for a few hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is then treated with ice-water and neutralized with a base (e.g., ammonia solution). The precipitated solid is filtered, washed with water, and dried to give the 4-chloroquinazoline intermediate.

-

A solution of the 4-chloroquinazoline intermediate and the corresponding substituted aniline in a solvent such as isopropanol is refluxed for several hours. After cooling, the precipitate is collected by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography to afford the final 4-anilinoquinazoline product.

In Vitro VEGFR-2 Kinase Assay

Principle: The ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase is measured. This is often performed using an ELISA-based assay.

Procedure:

-

Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a poly(Glu, Tyr) peptide) in a kinase reaction buffer containing ATP and the test compound at various concentrations.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by transferring the reaction mixture to a plate coated with an antibody that captures the phosphorylated substrate.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the phosphorylated tyrosine is added.

-

A chromogenic or chemiluminescent substrate for the enzyme is added, and the resulting signal is measured using a plate reader.

-

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[14]

Cell Proliferation (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Procedure:

-

Human cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Conclusion

The 4-anilinoquinazoline scaffold has proven to be a highly versatile and fruitful starting point for the development of potent VEGFR-2 inhibitors. The extensive structure-activity relationship studies have allowed for the fine-tuning of inhibitory activity and selectivity. The compounds discussed in this guide represent a fraction of the research in this area and highlight the potential of this chemical class in the ongoing efforts to develop more effective anti-angiogenic therapies for the treatment of cancer. Further optimization of these derivatives to improve their pharmacokinetic properties and reduce off-target effects remains an active area of research.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Design and discovery of 4-anilinoquinazoline ureas as multikinase inhibitors targeting BRAF, VEGFR-2 and EGFR - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery-of-new-quinazolin-4-3h-ones-as-vegfr-2-inhibitors-design-synthesis-and-anti-proliferative-evaluation - Ask this paper | Bohrium [bohrium.com]

- 12. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to VEGFR-2 Inhibition: Mechanism, Quantification, and Experimental Approaches

Introduction to VEGFR-2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is essential for normal physiological functions such as embryonic development and wound healing. However, in pathological conditions like cancer, VEGFR-2 signaling is often hijacked by tumors to promote their growth, invasion, and metastasis by ensuring a dedicated blood supply.[3][4] Consequently, inhibiting the activity of VEGFR-2 has emerged as a key therapeutic strategy in oncology.[5]

This guide provides a detailed overview of the mechanism of action of small-molecule VEGFR-2 inhibitors, methods for their quantitative assessment, and the experimental protocols employed in their evaluation. While information on a specific entity denoted "Vegfr-2-IN-18" is not available in the public domain, this document will utilize data and methodologies associated with well-characterized VEGFR-2 inhibitors to provide a comprehensive and technically robust resource for researchers, scientists, and drug development professionals.

Mechanism of Action of VEGFR-2 Inhibition

The binding of the ligand, Vascular Endothelial Growth Factor A (VEGF-A), to the extracellular domain of VEGFR-2 induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular kinase domain.[1] This activation initiates the autophosphorylation of specific tyrosine residues within the cytoplasmic tail of the receptor, creating docking sites for various signaling proteins.[1][6] These events trigger a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[6][7][8]

Small-molecule VEGFR-2 inhibitors typically function by competing with adenosine triphosphate (ATP) for binding to the kinase domain of the receptor.[9] This competitive inhibition prevents the autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades.[10]

There are generally three types of small-molecule VEGFR-2 inhibitors, classified based on their binding mode:

-

Type I inhibitors bind to the active conformation of the kinase.[9]

-

Type II inhibitors bind to an allosteric site adjacent to the ATP-binding pocket, stabilizing an inactive conformation of the kinase.[9]

-

Type III inhibitors form a covalent bond with the kinase domain.[9]

The inhibition of VEGFR-2 effectively abrogates the pro-angiogenic signals, leading to a reduction in tumor vascularization, growth, and metastasis.

Key Downstream Signaling Pathways of VEGFR-2

The activation of VEGFR-2 triggers several critical downstream signaling pathways:

-

PLCγ-PKC-MAPK Pathway: This pathway is primarily involved in endothelial cell proliferation.[7][8] Upon activation, VEGFR-2 phosphorylates and activates Phospholipase C-gamma (PLCγ), which in turn activates Protein Kinase C (PKC). This leads to the activation of the Raf-MEK-MAPK cascade, culminating in the regulation of gene expression related to cell proliferation.[8]

-

PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and migration.[6][7][8] Activated VEGFR-2 recruits and activates Phosphoinositide 3-kinase (PI3K), which then activates Akt (also known as Protein Kinase B). Akt proceeds to phosphorylate a variety of downstream targets that promote cell survival and inhibit apoptosis.[6]

-

Src-FAK Pathway: This pathway is involved in cell migration and adhesion. VEGFR-2 activation can lead to the phosphorylation of Src family kinases and Focal Adhesion Kinase (FAK), which are key regulators of the cellular machinery responsible for cell movement.[11]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for a typical ATP-competitive inhibitor.

Caption: VEGFR-2 signaling pathway and mechanism of inhibition.

Quantitative Data Presentation

The inhibitory potency of a VEGFR-2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the VEGFR-2 kinase by 50%. The following table presents representative IC50 values for various known VEGFR-2 inhibitors against the kinase and different cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| Sorafenib | VEGFR-2 | 78.9 | - | - | [12] |

| Sunitinib | VEGFR-2 | 18.9 ± 2.7 | - | - | [12] |

| Compound 6 | VEGFR-2 | 12.1 | - | - | [12] |

| Compound 29 | VEGFR-2 | 34 ± 1 | - | - | [12] |

| Compound 11 | VEGFR-2 | 190 | HepG-2 | 9.52 | [5] |

| A549 | 10.61 | [5] | |||

| Caco-2 | 12.45 | [5] | |||

| MDA | 11.52 | [5] |

Experimental Protocols

The evaluation of a VEGFR-2 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

VEGFR-2 Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody for phosphorylated substrate)

-

Microplate reader (luminometer, fluorescence reader, or spectrophotometer)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the VEGFR-2 kinase, the kinase buffer, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal, which is proportional to the amount of ADP produced or the phosphorylated substrate.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells or cancer cells that are dependent on VEGFR-2 signaling.

Objective: To determine the anti-proliferative activity of a test compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., HepG-2, A549)

-

Cell culture medium and supplements

-

VEGF-A

-

Test compound

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours to reduce basal signaling.

-

Treat the cells with serial dilutions of the test compound for a specified pre-incubation period.

-

Stimulate the cells with a pre-determined concentration of VEGF-A (for endothelial cells) or continue incubation for cancer cells.

-

Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

-

Add the cell proliferation reagent and incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence, which correlates with the number of viable cells.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value as described for the kinase assay.

Below is a diagram illustrating a general experimental workflow for the evaluation of a VEGFR-2 inhibitor.

References

- 1. assaygenie.com [assaygenie.com]

- 2. VEGF and VEGFR2 bind to similar pH-sensitive sites on fibronectin, exposed by heparin-mediated conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. science.egasmoniz.com.pt [science.egasmoniz.com.pt]

- 4. researchgate.net [researchgate.net]

- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

An In-depth Technical Guide to the Target Specificity and Selectivity of a Representative VEGFR-2 Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Vegfr-2-IN-18". Therefore, this guide utilizes the well-characterized and highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002 , as a representative molecule to illustrate the principles of target specificity and selectivity analysis for this class of compounds. The data and methodologies presented are based on published findings for CHMFL-VEGFR2-002.[1][2][3][[“]][5]

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of VEGFR-2 inhibitors. It provides a comprehensive overview of the target profile of CHMFL-VEGFR2-002, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.

Target Specificity and Selectivity Profile

CHMFL-VEGFR2-002 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] Its selectivity is a critical attribute, as off-target effects are a common challenge with kinase inhibitors, often leading to undesirable side effects.[1] The tables below summarize the quantitative data on the inhibitory activity of CHMFL-VEGFR2-002 against VEGFR2 and a panel of other kinases.

Biochemical Kinase Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) of CHMFL-VEGFR2-002 against purified VEGFR2 kinase.

| Kinase | IC50 (nmol/L) |

| VEGFR2 | 66 |

| Table 1: Biochemical inhibitory activity of CHMFL-VEGFR2-002 against VEGFR2 kinase.[1][2] |

Cellular Kinase Inhibition and Proliferation

The following table details the half-maximal growth inhibitory concentration (GI50) of CHMFL-VEGFR2-002 in BaF3 cells engineered to be dependent on the activity of specific kinases for proliferation. This provides a measure of the compound's cellular potency and selectivity.

| Cell Line (Kinase Dependence) | GI50 (nmol/L) |

| TEL-VEGFR2-BaF3 | 150 |

| TEL-VEGFR1-BaF3 | >10,000 |

| TEL-VEGFR3-BaF3 | >10,000 |

| TEL-PDGFRα-BaF3 | 620 |

| TEL-PDGFRβ-BaF3 | 618 |

| TEL-cKIT-BaF3 | >10,000 |

| TEL-FGFR1-BaF3 | >10,000 |

| TEL-FGFR3-BaF3 | >10,000 |

| TEL-ABL-BaF3 | >10,000 |

| BCR-DDR2-BaF3 | >10,000 |

| TEL-EPHA2-BaF3 | >10,000 |

| Table 2: Cellular selectivity profile of CHMFL-VEGFR2-002 in various kinase-dependent BaF3 cell lines.[1] |

Signaling Pathways

VEGFR2 activation by its ligand, VEGF, triggers a cascade of intracellular signaling events that are crucial for angiogenesis, including endothelial cell proliferation, migration, and survival.[6][7][8] Understanding these pathways is essential for elucidating the mechanism of action of VEGFR2 inhibitors.

Caption: VEGFR2 Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of VEGFR2 inhibitors like CHMFL-VEGFR2-002.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of purified VEGFR2 kinase.

Objective: To determine the IC50 value of a test compound against VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (e.g., CHMFL-VEGFR2-002) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well assay plates

-

Plate reader capable of measuring luminescence

Workflow Diagram:

Caption: Workflow for In Vitro Kinase Assay.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.

-

Add the diluted compound or DMSO (vehicle control) to the assay plate.

-

Add the diluted VEGFR2 kinase to each well and briefly incubate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

-

Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1][9]

Cell-Based VEGFR2 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of VEGFR2 within a cellular context.

Objective: To determine the cellular potency (EC50) of a test compound in inhibiting VEGFR2 activation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR2.[10]

-

Cell culture medium (e.g., EGM-2)

-

Serum-free medium for starvation

-

Test compound dissolved in DMSO

-

VEGF-A ligand

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: primary antibody against phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175), primary antibody against total VEGFR2, and a secondary antibody conjugated to HRP.

-

ELISA plates or Western blotting equipment

-

Detection substrate (e.g., TMB for ELISA, ECL for Western blot)

Workflow Diagram:

Caption: Workflow for Cellular Phosphorylation Assay.

Procedure:

-

Plate HUVECs and allow them to adhere and grow to near confluency.

-

Remove the growth medium and replace it with serum-free medium for several hours (e.g., overnight) to reduce basal receptor phosphorylation.

-

Pre-incubate the starved cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pre-determined concentration of VEGF-A for a short period (e.g., 5-10 minutes) at 37°C.

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the levels of phosphorylated VEGFR2 and total VEGFR2 in the lysates using a sandwich ELISA or Western blotting.

-

Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal for each treatment condition.

-

Calculate the percent inhibition of VEGFR2 phosphorylation for each compound concentration and determine the EC50 value.[10][11][12]

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This in vivo assay assesses the effect of a compound on the formation of new blood vessels in a living organism.

Objective: To evaluate the anti-angiogenic efficacy of a test compound in vivo.

Materials:

-

Matrigel (growth factor reduced)

-

VEGF-A and/or bFGF (optional, to stimulate angiogenesis)

-

Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Anesthesia

-

Calipers

-

Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)

Workflow Diagram:

Caption: Workflow for In Vivo Matrigel Plug Assay.

Procedure:

-

Thaw growth factor-reduced Matrigel on ice. Pro-angiogenic factors like VEGF-A can be mixed with the liquid Matrigel.

-

Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel solution into the dorsal flank. The Matrigel will form a solid plug at body temperature.

-

Administer the test compound or vehicle control to the mice according to the desired schedule (e.g., daily oral gavage).

-

After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

-

Quantify the extent of blood vessel formation within the plugs. This can be done by:

-

Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). The amount of hemoglobin is proportional to the number of red blood cells and, by extension, the vascularization of the plug.

-

Immunohistochemistry: Fix, section, and stain the plugs with an antibody against an endothelial cell marker, such as CD31, to visualize and quantify the microvessel density.

-

-

Compare the results from the compound-treated group to the vehicle control group to determine the in vivo anti-angiogenic efficacy.[13][14][15]

References

- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHMFL-VEGFR2-002 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. ascopubs.org [ascopubs.org]

- 12. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 13. Angiogenesis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]

- 14. karger.com [karger.com]

- 15. ibidi.com [ibidi.com]

Vegfr-2-IN-18: A Technical Guide on a Novel Pyrido[2,3-d]pyrimidine-Based VEGFR-2 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth, survival, and metastasis.[1][2][3] Consequently, VEGFR-2 has emerged as a key therapeutic target in oncology. This technical guide provides an in-depth overview of a potent and selective small-molecule inhibitor of VEGFR-2, herein designated as Vegfr-2-IN-18 (a representative compound based on highly active molecules from recent literature, such as compound 23j from a series of bis([1][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives), a promising candidate for anti-cancer drug development.[6] This document details its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization.

Introduction to VEGFR-2 and Angiogenesis in Cancer

Angiogenesis is a tightly regulated physiological process essential for development, wound healing, and tissue repair. In the context of cancer, this process is pathologically hijacked by tumors to establish a dedicated blood supply, providing essential nutrients and oxygen, and facilitating metastatic dissemination.[2][7] The Vascular Endothelial Growth Factor (VEGF) family of ligands and their corresponding receptors are the primary drivers of angiogenesis.[3]

VEGFR-2, a receptor tyrosine kinase (RTK), is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[7][8][9] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, migration, and tube formation.[7][8][10][11] Given its central role in tumor angiogenesis, the inhibition of VEGFR-2 signaling is a validated and effective strategy in cancer therapy.[3][12][13]

This compound: A Potent Kinase Inhibitor

This compound represents a class of highly potent, orally bioavailable, small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain. Its chemical scaffold is designed for high affinity and selectivity, leading to effective blockade of VEGF-induced signaling.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the catalytic kinase domain of VEGFR-2. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of VEGFR-2 activity leads to a reduction in endothelial cell proliferation and migration, and ultimately to the suppression of tumor angiogenesis.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative data for a representative potent inhibitor (based on compound 23j).[6]

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 3.7 |

IC50: The half-maximal inhibitory concentration.

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 6.4 |

| MCF-7 | Breast Cancer | 10.3 |

IC50: The half-maximal inhibitory concentration.

Signaling Pathways

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

References

- 1. Discovery of Vascular Endothelial Growth Factor Receptor 2 Inhibitors Employing Junction Tree Variational Autoencoder with Bayesian Optimization and Gradient Ascent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. dovepress.com [dovepress.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]

- 13. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Vegfr-2-IN-18: A Technical Overview

Disclaimer: Publicly available information on a specific molecule designated "Vegfr-2-IN-18" is not available. This technical guide, therefore, presents a synthesized overview based on established principles and publicly accessible data for other Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The data and experimental protocols provided are representative examples from preclinical studies of similar compounds and should be considered illustrative for a hypothetical VEGFR-2 inhibitor, herein referred to as this compound.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels.[1][2][3] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[4] This document provides a preliminary technical overview of the efficacy of a hypothetical VEGFR-2 inhibitor, this compound, based on common preclinical evaluation methods.

Mechanism of Action

This compound is a conceptual small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By competing with ATP, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[1][5]

In Vitro Efficacy

The in vitro activity of this compound is typically assessed through a series of enzymatic and cell-based assays.

Kinase Inhibition Assay

The inhibitory activity of this compound against the VEGFR-2 kinase is a primary measure of its potency.

| Compound | Target | IC50 (nM) |

| This compound (Hypothetical) | VEGFR-2 | 8 |

| Sunitinib (Reference) | VEGFR-2 | 18.9 ± 2.7 |

| Sorafenib (Reference) | VEGFR-2 | 97 |

Table 1: Representative VEGFR-2 Kinase Inhibitory Activity. Data for reference compounds are illustrative and based on publicly available information.[6]

Cellular Assays

The effect of this compound on endothelial cell functions critical for angiogenesis is evaluated using various cellular assays.

| Assay | Cell Line | Endpoint | IC50 (µM) |

| Proliferation (MTT Assay) | HUVEC | Cell Viability | 0.5 |

| Migration (Boyden Chamber) | HUVEC | Cell Migration | 1.2 |

| Tube Formation (Matrigel) | HUVEC | Tube Length | 0.8 |

Table 2: Representative Cellular Activity of a Hypothetical VEGFR-2 Inhibitor. HUVEC: Human Umbilical Vein Endothelial Cells.

In Vivo Efficacy

The anti-tumor efficacy of this compound is evaluated in preclinical animal models.

| Tumor Model | Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |

| Lewis Lung Carcinoma (LLC) Xenograft | This compound (Hypothetical) | 80 | 84 |

| B16.F10 Melanoma Xenograft | This compound (Hypothetical) | 80 | 82 |

Table 3: Representative In Vivo Anti-Tumor Efficacy. Data is illustrative and based on studies with the VEGFR-2 inhibitor vandetanib.[5]

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that regulate angiogenesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

A Technical Guide to Small Molecule VEGFR-2 Inhibitors and Their Impact on Downstream Signaling Pathways

Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-18" is not available in publicly accessible scientific literature. This guide provides a comprehensive overview of the mechanism and effects of well-characterized, small-molecule Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors as a representative model for researchers, scientists, and drug development professionals.

Introduction: The Role of VEGFR-2 in Angiogenesis and Disease

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3] This activation triggers a cascade of intracellular signaling pathways crucial for endothelial cell proliferation, survival, migration, and permeability.[1][4]

The primary signaling pathways activated downstream of VEGFR-2 include:

-

The Phospholipase C-γ (PLCγ) / Protein Kinase C (PKC) / Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is central to endothelial cell proliferation.[1]

-

The Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: This cascade is a major regulator of endothelial cell survival and permeability.[1][4]

Due to its critical role in forming new blood vessels, which is essential for tumor growth and metastasis, VEGFR-2 has become a major therapeutic target in oncology.[2] Small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a prominent class of anti-angiogenic drugs.

Mechanism of Action of Small Molecule VEGFR-2 Inhibitors

Small-molecule VEGFR-2 inhibitors are typically ATP-competitive agents. They bind to the ATP-binding pocket within the intracellular kinase domain of the receptor. This direct competition prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The result is an inhibition of the pro-angiogenic signals mediated by VEGF, leading to reduced tumor vascularization, growth, and metastasis.

Quantitative Data: Inhibitory Potency of Representative VEGFR-2 Inhibitors

The potency of VEGFR-2 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both metrics indicate higher potency.

Below is a summary of publicly available data for several well-known VEGFR-2 inhibitors.

| Inhibitor | Target(s) | VEGFR-2 IC50 | Other Kinase IC50s | Reference(s) |

| Axitinib | VEGFR-1, -2, -3 | 0.2 nM | PDGFRβ (1.6 nM), c-Kit (1.7 nM) | [5] |

| Cabozantinib | VEGFR-2, c-Met | 0.035 nM | c-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM) | [6] |

| Pazopanib | VEGFR-1, -2, -3 | 30 nM | VEGFR-1 (10 nM), VEGFR-3 (47 nM), PDGFR (84 nM) | [6] |

| Sorafenib | VEGFR-2, -3, PDGFRβ, Raf | 90 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM) | [5] |

| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80 nM | PDGFRβ (2 nM) | [5] |

| Ki8751 | VEGFR-2 | 0.9 nM | c-Kit (40 nM), PDGFRα (67 nM), FGFR-2 (170 nM) | [6] |

| Inhibitor | Target(s) | VEGFR-2 (Flk-1/KDR) Ki | Reference(s) |

| Toceranib | Flk-1/KDR, PDGFR, Kit | 6 nM | [6] |

Effect on Downstream Signaling Pathways

Inhibition of VEGFR-2 kinase activity directly impacts the phosphorylation status of key downstream effector proteins. The most critical and commonly studied pathways are the PI3K/Akt and Ras/Raf/MEK/ERK pathways. Treatment of endothelial cells or other sensitive cell lines with VEGFR-2 inhibitors leads to a measurable decrease in the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK).[7][8][9] This reduction in signaling activity is the molecular basis for the anti-proliferative and pro-apoptotic effects of these inhibitors.

Mandatory Visualizations

Caption: VEGFR-2 signaling pathways and point of inhibition.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGF-Induced VEGF Exerts a PI3K-Dependent Positive Feedback on ERK and AKT through VEGFR2 in Hematological In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-18 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3][4] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a signaling cascade essential for endothelial cell proliferation, migration, and survival.[5] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several cancers, making it a critical target for anti-angiogenic therapies.[1][2][3][4][6] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a promising class of anticancer agents.

These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of Vegfr-2-IN-18 against VEGFR-2. The protocol is based on a luminescence-based assay that quantifies ATP consumption, providing a robust and high-throughput method for inhibitor screening and profiling.

Signaling Pathway and Experimental Principle

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates downstream signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, leading to the physiological responses of angiogenesis.

The in vitro kinase assay described here measures the activity of the purified VEGFR-2 kinase domain. The kinase transfers phosphate from ATP to a generic substrate, such as poly (Glu, Tyr). The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. The remaining ATP is quantified using a luciferase-based system, where the light output (luminescence) is directly proportional to the ATP concentration. Therefore, a lower luminescence signal indicates higher kinase activity and weaker inhibition by the test compound.

Data Presentation

The inhibitory activity of this compound and other reference compounds is typically determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results are summarized in the table below.

| Compound | IC50 (nM) |

| This compound | Data Not Available |

| Sorafenib | 3.12[2] |

| Sunitinib | 18.9 |

| Pazopanib | 4.8 |

| Axitinib | - |

| Compound 23j | 3.7[2] |

| Compound 16 | 3.4 |

Note: IC50 values for reference compounds are sourced from published literature and may vary depending on assay conditions.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available VEGFR-2 kinase assay kits and provides a framework for determining the inhibitory activity of this compound.[1] Optimization may be required for specific experimental conditions.

Materials and Reagents

-

Recombinant human VEGFR-2 kinase domain

-

Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer

-

This compound (and other test compounds)

-

DMSO (Dimethyl sulfoxide)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)

-

White, opaque 96-well plates

-

Multichannel pipettes and sterile tips

-

Plate reader capable of measuring luminescence

Experimental Workflow

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the 5x stock with sterile distilled water.

-

Thaw all reagents (VEGFR-2 enzyme, substrate, ATP) on ice.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in kinase buffer or an appropriate solvent to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.

-

-

Assay Plate Setup:

-

Design the plate layout to include wells for the blank (no enzyme), positive control (enzyme without inhibitor), and a range of this compound concentrations.

-

Add 5 µL of the diluted this compound or control solutions to the appropriate wells of a white 96-well plate.

-

-

Kinase Reaction:

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

-

Add 20 µL of the master mix to each well.

-

Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

-

Initiate the kinase reaction by adding 25 µL of the diluted VEGFR-2 enzyme to each well (except the blank wells, to which 25 µL of 1x Kinase Buffer is added).

-

-

Incubation:

-

Seal the plate and incubate at 30°C for 45-60 minutes. The optimal incubation time should be determined empirically.

-

-

Luminescence Detection:

-

Equilibrate the luminescence-based ATP detection reagent to room temperature.

-

Add 50 µL of the detection reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence signal using a microplate reader.

-

-

Data Analysis:

-

Subtract the average luminescence signal of the blank wells from all other readings.

-

Determine the percent inhibition of VEGFR-2 activity for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Luminescence_inhibitor - Luminescence_blank) / (Luminescence_positive_control - Luminescence_blank) ] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This document provides a comprehensive guide for assessing the in vitro inhibitory activity of this compound against VEGFR-2. The detailed protocol and workflows are designed to be adaptable for use in various research and drug development settings. Accurate determination of the IC50 value is a critical first step in characterizing the potency of novel VEGFR-2 inhibitors and their potential as therapeutic agents.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Vegfr-2-IN-18

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution and storage of the small molecule inhibitor Vegfr-2-IN-18. The procedures outlined are based on established methodologies for handling similar potent, selective, and cell-permeable inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase.

Data Presentation: Solubility and Storage of Representative VEGFR-2 Inhibitors

The following table summarizes the solubility and storage conditions for well-characterized small molecule VEGFR-2 inhibitors. This data provides a comparative reference for determining the optimal handling of this compound.

| Compound | Solvent | Solubility | Storage of Powder | Storage of Stock Solution |

| Sunitinib Malate | DMSO | ~5-40 mg/mL[1][2] | -20°C for at least 2 years[1] | -20°C for up to 3 months (in DMSO)[2] |

| DMSO:PBS (1:3) | ~0.25 mg/mL[1] | Aqueous solutions not recommended for storage > 1 day[1] | ||

| Sorafenib | DMSO | ≥ 45 mg/mL[3] | -20°C for up to 3 years[3] | -80°C for 1 year (in DMSO)[3] |

| Water | ~10-20 µM[4][5] | -20°C for 6 months (in DMSO)[3] | ||

| Axitinib | DMSO | Soluble | Store at controlled room temperature | Store aliquots at -20°C or -80°C |

| Aqueous Media (pH 1.1-7.8) | > 0.2 µg/mL[6][7] |

Experimental Protocols

Materials and Equipment

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile phosphate-buffered saline (PBS) or other aqueous buffer of choice

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, disposable tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

-

Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh the desired amount of the inhibitor powder using a calibrated analytical balance in a chemical fume hood.

-

Dissolution:

-

Transfer the powder to a sterile tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

-

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2][8]

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[8] Based on similar compounds, solutions in DMSO are stable for at least 6 months at -20°C.[3]

Protocol for Preparing an Aqueous Working Solution

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based assays or other experiments.

-

Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

-

Dilution:

-

Perform a serial dilution of the DMSO stock solution into your chosen sterile aqueous buffer (e.g., cell culture medium, PBS) to achieve the final desired working concentration.

-

Important: To prevent precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing. Do not add the aqueous buffer directly to the concentrated DMSO stock.

-

The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

-

-

Usage: Use the freshly prepared aqueous working solution immediately for optimal performance. It is not recommended to store aqueous solutions of the inhibitor for more than one day.[1]

Visualizations

Experimental Workflow for Inhibitor Preparation

Caption: Workflow for preparing stock and working solutions of this compound.

VEGFR-2 Signaling Pathway

Caption: Inhibition of VEGFR-2 autophosphorylation by this compound.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Sorafenib | Cell Signaling Technology [cellsignal.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. tga.gov.au [tga.gov.au]

- 8. file.selleckchem.com [file.selleckchem.com]

Application of a Novel VEGFR-2 Inhibitor in a Xenograft Mouse Model: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific experimental data and protocols for a compound designated "Vegfr-2-IN-18" in xenograft mouse models are not publicly available. The following application notes and protocols are a generalized representation based on established methodologies for evaluating VEGFR-2 inhibitors in preclinical cancer models. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In many cancers, the overexpression of VEGF and its subsequent binding to VEGFR-2 on endothelial cells drives tumor neovascularization, promoting tumor growth, survival, and metastasis.[2][3][4] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and effective anti-cancer strategy.[2][3][5] This document provides a detailed protocol for evaluating the in vivo efficacy of a hypothetical novel VEGFR-2 inhibitor, "this compound," in a xenograft mouse model.

Mechanism of Action: The VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][6] This activation triggers several downstream signaling cascades that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[3][5][6][7] The primary pathways include:

-

PLCγ-PKC-MAPK Pathway: This cascade is crucial for endothelial cell proliferation.[3][5]

-

PI3K-Akt Pathway: This pathway is central to promoting endothelial cell survival and migration.[3][5][6][7]

Small molecule inhibitors of VEGFR-2 typically target the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.[2]

Key Experiments and Protocols

In Vivo Xenograft Efficacy Study

This study aims to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Experimental Protocol:

-

Cell Line Selection and Culture:

-

Select a human cancer cell line known to have high VEGF expression (e.g., A431, HT-29, or a patient-derived xenograft (PDX) line).

-

Culture the cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the exponential growth phase (70-80% confluency).[8]

-

-

Animal Model:

-

Tumor Implantation:

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[8]

-